Ethyl 3-bromo-5-chloropicolinate
Overview
Description
Ethyl 3-bromo-5-chloropicolinate is a chemical compound with the molecular formula C8H7BrClNO2 and a molecular weight of 264.50 g/mol . It is a derivative of picolinic acid, featuring both bromine and chlorine substituents on the pyridine ring. This compound is typically a yellow to orange crystalline solid with a faint pyridine odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-5-chloropicolinate can be synthesized through various methods. One common approach involves the bromination and chlorination of ethyl picolinate. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a chlorinating agent like thionyl chloride or phosphorus pentachloride (PCl5). The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-5-chloropicolinate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Products include ethyl 3-amino-5-chloropicolinate, ethyl 3-thio-5-chloropicolinate, and ethyl 3-alkoxy-5-chloropicolinate.
Oxidation: Products include ethyl 3-bromo-5-chloropyridine-2-carboxylate oxides.
Reduction: Products include ethyl picolinate.
Scientific Research Applications
Ethyl 3-bromo-5-chloropicolinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-bromo-5-chloropicolinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The bromine and chlorine substituents can enhance the compound’s binding affinity to its molecular targets, leading to increased potency . The exact pathways involved vary depending on the specific biological context and target .
Comparison with Similar Compounds
Ethyl 3-bromo-5-chloropicolinate can be compared with other halogenated picolinates:
Ethyl 3-bromo-5-fluoropicolinate: Similar structure but with a fluorine atom instead of chlorine, potentially altering its reactivity and biological activity.
Ethyl 3-chloro-5-bromopicolinate: Similar structure but with the positions of bromine and chlorine swapped, which may affect its chemical properties and applications.
Ethyl 3-iodo-5-chloropicolinate: Contains an iodine atom instead of bromine, which can significantly change its reactivity due to the larger atomic size and different electronic properties of iodine.
This compound is unique due to its specific combination of bromine and chlorine substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 3-bromo-5-chloropyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-2-13-8(12)7-6(9)3-5(10)4-11-7/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKDJRCBMZTVJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673288 | |
Record name | Ethyl 3-bromo-5-chloropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214357-95-5 | |
Record name | Ethyl 3-bromo-5-chloropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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